

Brazilein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brazilein	
Cat. No.:	B1663177	Get Quote

An in-depth exploration of the chemical properties, biological activities, and experimental protocols for **Brazilein** (CAS No: 600-76-0), a natural compound with significant therapeutic potential.

This technical guide provides a comprehensive overview of **Brazilein**, a bioactive homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L. (Sappanwood). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's physicochemical properties, key biological activities, and relevant experimental methodologies.

Physicochemical Properties

Brazilein is a red pigment and the oxidized form of Brazilin. Its chemical and physical characteristics are summarized below.



Property	Value	Reference
CAS Number	600-76-0	[1]
Molecular Formula	C16H12O5	[1]
Molecular Weight	284.26 g/mol	[2]
Appearance	Brown to reddish-brown solid	[2]
Purity	≥95% (commercially available)	[1]
Solubility	DMF: 11 mg/mL, DMSO: 11 mg/mL, Ethanol: Slightly soluble, PBS (pH 7.2): 0.16 mg/mL	

Biological Activities and Mechanisms of Action

Brazilein has demonstrated a range of pharmacological effects, including anticancer, antiinflammatory, and antimicrobial activities.

Anticancer Activity

Brazilein exhibits cytotoxic effects against various cancer cell lines. The primary mechanism involves the induction of cell cycle arrest and apoptosis.

Table 2.1: Cytotoxic Activity of Brazilein against various cancer cell lines

Cell Line	Cancer Type	IC50 (μg/mL)
HepG2	Liver Cancer	3.15
Hep3B	Liver Cancer	3.42
MDA-MB-231	Breast Cancer	2.36
MCF-7	Breast Cancer	3.96 (7.23 ± 0.24 μmol/L)
A549	Lung Cancer	9.68
Ca9-22	Oral Cancer	8.63



A key signaling pathway implicated in **Brazilein**'s anticancer effect in breast cancer is the GSK- $3\beta/\beta$ -Catenin/cyclin D1 pathway. **Brazilein** activates Glycogen Synthase Kinase 3β (GSK- 3β), which leads to a reduction in β -Catenin protein levels. This, in turn, downregulates the expression of Cyclin D1, a crucial protein for the G1 to S phase transition in the cell cycle, ultimately causing cell cycle arrest in the G1 phase.



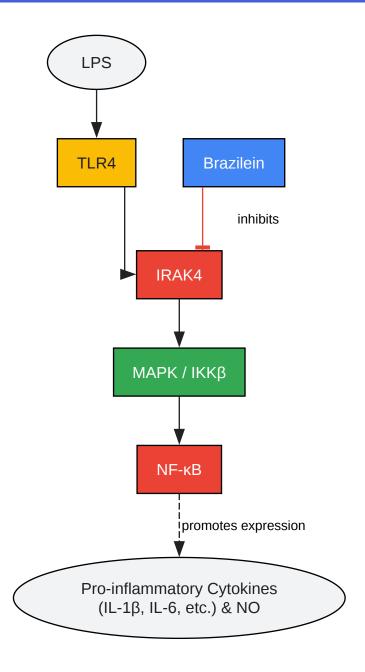
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Caption: Brazilein's anticancer signaling pathway in breast cancer cells.

Anti-inflammatory Activity

Brazilein has been shown to suppress inflammatory responses. One of the key mechanisms is the inactivation of the IRAK4-NF-κB pathway in lipopolysaccharide (LPS)-induced macrophages. **Brazilein** decreases the expression of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which subsequently suppresses the MAPK signaling pathway and IKKβ. This leads to the inactivation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor for pro-inflammatory cytokines. The downstream effect is a reduction in the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, MCP-1, MIP-2, and IL-6.





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Caption: Brazilein's anti-inflammatory signaling pathway.

Antimicrobial Activity

Brazilein has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2.2: Antimicrobial Activity of Brazilein



Bacterial Strain	MIC (μg/mL)
E. coli	32
P. aeruginosa	512
Methicillin-susceptible S. aureus (MSSA)	512
Methicillin-resistant S. aureus (MRSA) (MIC50s)	16-32

Experimental Protocols Extraction and Isolation of Brazilein from Caesalpinia sappan

Several methods have been reported for the extraction and purification of **Brazilein** from the heartwood of Caesalpinia sappan.

Method 1: Maceration and Column Chromatography

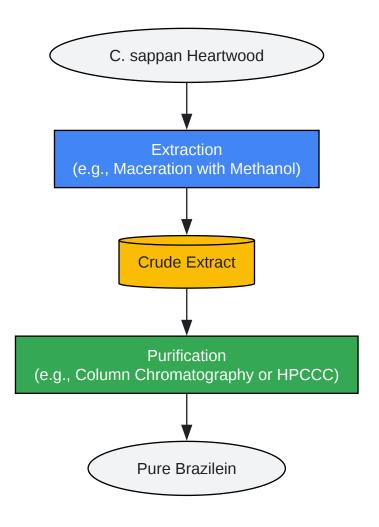
- Extraction: The powdered heartwood of C. sappan is macerated with methanol at room temperature for several days. The resulting extract is then filtered and concentrated under reduced pressure.
- Purification: The crude extract is subjected to column chromatography on silica gel. Elution is
 typically performed with a solvent gradient, such as chloroform-methanol, to separate the
 different components. Fractions containing Brazilein are collected and further purified.

Method 2: High-Performance Countercurrent Chromatography (HPCCC)

- Sample Preparation: An ethyl acetate extract of C. sappan is prepared.
- Solvent System Selection: A suitable two-phase solvent system is chosen. A commonly used system is chloroform-methanol-water (4:3:2, v/v/v).
- HPCCC Separation: The separation is performed on an HPCCC instrument. The sample is injected, and the separation is carried out in reversed-phase mode. The effluent is monitored by UV detection (e.g., at 285 nm), and fractions are collected.



 Purity Analysis: The purity of the isolated **Brazilein** is determined by High-Performance Liquid Chromatography (HPLC).



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Caption: General workflow for the extraction and purification of **Brazilein**.

Cell Viability and Cytotoxicity Assays

MTT Assay

- Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of Brazilein for a specified period (e.g., 24-72 hours).



- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

- Cell Treatment and Harvesting: Cells are treated with Brazilein, harvested, and washed with PBS.
- Fixation: The cells are fixed in cold ethanol (e.g., 70%) and stored at -20°C.
- Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Western Blot Analysis

- Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., GSK-3β, β-Catenin, Cyclin D1).



Secondary Antibody Incubation and Detection: The membrane is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are
visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Brazilein is a promising natural compound with well-documented anticancer and anti-inflammatory properties. The established mechanisms of action, particularly the modulation of the GSK-3 β / β -Catenin and IRAK4-NF- κ B signaling pathways, provide a solid foundation for further preclinical and clinical investigations. The experimental protocols outlined in this guide offer a starting point for researchers interested in exploring the therapeutic potential of **Brazilein**.

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References

- 1. Brazilein, a compound isolated from Caesalpinia sappan Linn., induced growth inhibition in breast cancer cells via involvement of GSK-3β/β-Catenin/cyclin D1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Brazilein: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663177#brazilein-cas-number-and-molecular-formula]

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